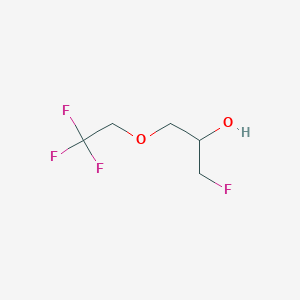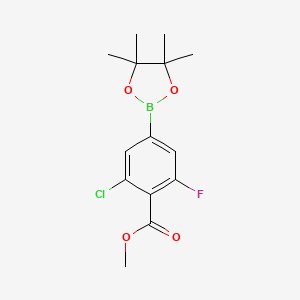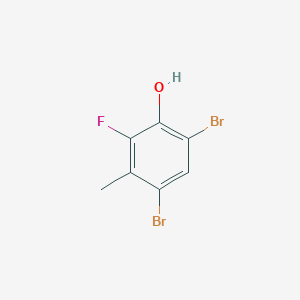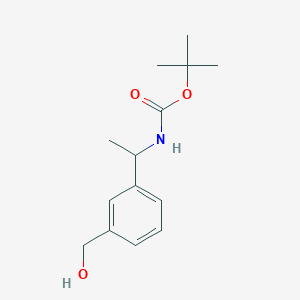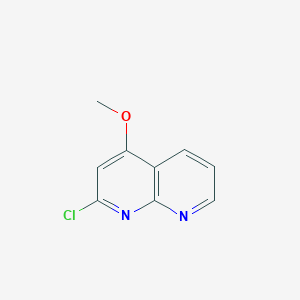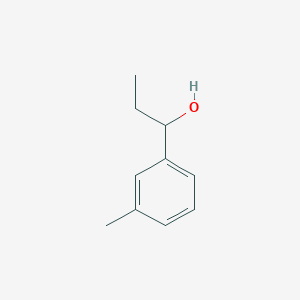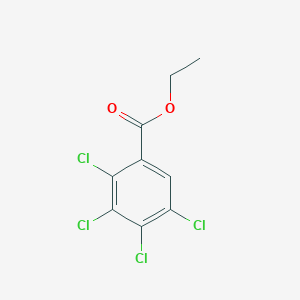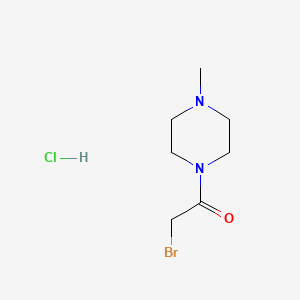
2-Bromo-1-(4-methyl-1-piperazinyl)-ethanone hydrochloride; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methyl-1-piperazinyl)-ethanone hydrochloride (2-Bromo-1-MEPE HCl) is a synthetic chemical compound that has been widely used in the scientific research field for a variety of applications. It is a white crystalline powder with a molecular weight of 301.78 g/mol and a melting point of 179 °C. 2-Bromo-1-MEPE HCl is typically provided as a 95% pure hydrochloride salt and is used in a wide range of laboratory experiments.
Applications De Recherche Scientifique
2-Bromo-1-MEPE HCl has a wide range of applications in the scientific research field. It is commonly used as a reagent for the synthesis of other compounds and as a catalyst for various reactions. It is also used as a ligand in coordination chemistry and in the synthesis of peptides and other biologically active molecules. Additionally, 2-Bromo-1-MEPE HCl has been used in the synthesis of various pharmaceuticals and in the development of new drugs.
Mécanisme D'action
2-Bromo-1-MEPE HCl acts as a catalyst in various reactions. It can act as a proton donor or acceptor, depending on the reaction conditions. It can also act as a Lewis acid, promoting the formation of covalent bonds between molecules. Additionally, 2-Bromo-1-MEPE HCl can act as a nucleophile, attacking electrophilic centers and forming new bonds.
Biochemical and Physiological Effects
2-Bromo-1-MEPE HCl is not known to have any significant biochemical or physiological effects in humans. It is not toxic and is not known to interact with any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-1-MEPE HCl has several advantages for use in laboratory experiments. It is a relatively stable compound with a high purity level and is relatively easy to obtain. Additionally, it is relatively inexpensive and can be stored at room temperature without degrading. However, 2-Bromo-1-MEPE HCl is a strong acid and can be corrosive to certain materials. It should be handled with care and appropriate safety precautions should be taken when working with it.
Orientations Futures
2-Bromo-1-MEPE HCl has a wide range of potential applications in the scientific research field. It could be used in the synthesis of new pharmaceuticals and drug delivery systems, as well as in the development of new catalysts and reagents. Additionally, it could be used in the synthesis of peptides and other biologically active molecules. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Méthodes De Synthèse
2-Bromo-1-MEPE HCl is synthesized by the reaction of 4-methyl-1-piperazinyl ethanol with bromine and hydrochloric acid in the presence of a catalyst. The reaction is conducted in a two-phase system consisting of an aqueous and an organic phase. The aqueous phase contains bromine and hydrochloric acid, while the organic phase contains the 4-methyl-1-piperazinyl ethanol. The reaction is conducted at room temperature and is typically completed within 1-2 hours.
Propriétés
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOIRVRTSCJROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CBr.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112677-73-3 |
Source


|
| Record name | Ethanone, 2-bromo-1-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112677-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



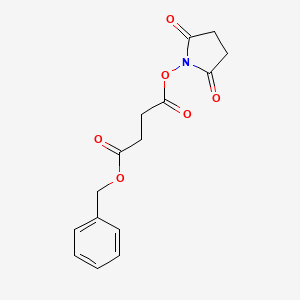

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
